molecular formula C7H13N3 B1489768 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1215936-45-0

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No. B1489768
M. Wt: 139.2 g/mol
InChI Key: OSXSDUMYPXFKCT-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine, also known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. By binding to the receptor, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine enhances its activity, leading to increased neurotransmitter release and improved cognitive function.

Biochemical And Physiological Effects

In vitro studies have shown that 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine enhances the activity of the α7 nAChR in a concentration-dependent manner. This effect is specific to the α7 nAChR and does not affect other nAChRs or ion channels. In vivo studies have shown that 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine improves cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has also been shown to reduce inflammation and oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine in lab experiments is its specificity for the α7 nAChR. This allows for precise modulation of this receptor without affecting other nAChRs or ion channels. However, one limitation of using 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is its relatively short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several future directions for the study of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine. One direction is the development of more potent and selective PAMs for the α7 nAChR. Another direction is the investigation of the role of the α7 nAChR in other physiological processes, such as pain and inflammation. Additionally, the potential use of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine in the treatment of other neurological disorders, such as depression and anxiety, warrants further investigation.
Conclusion
In conclusion, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for the α7 nAChR makes it a valuable tool for studying the function of this receptor in the brain. Further research is needed to fully understand the potential applications of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine in medicinal chemistry, neuroscience, and materials science.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has been used as a tool to study the function of ion channels and receptors in the brain. In materials science, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has been studied for its potential applications in the synthesis of novel polymers and materials.

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,8)6-4-9-10(3)5-6/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXSDUMYPXFKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

CAS RN

1215936-45-0
Record name 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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